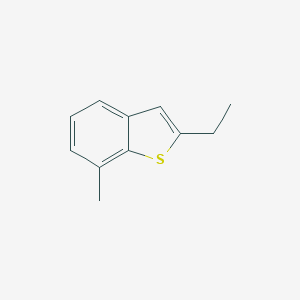

2-Ethyl-7-methyl-1-benzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-7-methyl-1-benzothiophene, also known as this compound, is a useful research compound. Its molecular formula is C11H12S and its molecular weight is 176.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Pharmacological Properties

Benzothiophene derivatives, including 2-ethyl-7-methyl-1-benzothiophene, have been studied for their potential pharmacological effects. The compound has shown promise in activating peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating various metabolic processes. This activation can lead to therapeutic benefits in conditions such as:

- Diabetes Management : The compound may help in preventing or treating hypoglycemia and hypolipidemia, thereby managing diabetes and its complications, including hyperlipidemia and arteriosclerosis .

- Anti-inflammatory Effects : It has potential applications in treating inflammatory diseases such as rheumatoid arthritis, asthma, and ulcerative colitis .

- Cancer Treatment : Research indicates that certain benzothiophene derivatives possess anticancer properties, making them candidates for further investigation in oncology .

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of this compound can be achieved through various methods. One notable approach involves the aryne reaction with alkynyl sulfides, which allows for the efficient formation of benzothiophene scaffolds. This method highlights the versatility of benzothiophenes in organic synthesis:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Aryne Reaction | Formation of benzothiophenes from aryne precursors and alkynyl sulfides | Moderate to High |

| C–S Bond Formation | Selective C–S bond formation at specific positions on the aromatic ring | High |

| Functionalization Reactions | Sulfanylation, iodination, and ethoxycarbonylation of intermediates | Good yields |

Case Studies

Case Study 1: Anti-diabetic Properties

In a study examining the effects of benzothiophene derivatives on glucose metabolism, this compound was found to significantly lower blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced insulin sensitivity mediated by PPAR activation. The results indicated a potential for developing new oral hypoglycemic agents based on this compound's structure .

Case Study 2: Inflammation and Cancer

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokines in macrophages. Furthermore, preliminary in vivo studies indicated a reduction in tumor size in cancer models treated with this benzothiophene derivative. These findings suggest that it could serve as a dual-action agent against inflammation and cancer .

化学反応の分析

Reaction Mechanisms

The mechanisms for synthesizing benzothiophenes typically involve the following steps:

-

Nucleophilic Attack : The sulfur atom from an alkynyl sulfide attacks an electrophilic carbon in an aryne intermediate, forming a zwitterionic intermediate.

-

Cyclization : This zwitterionic intermediate undergoes cyclization to form the benzothiophene structure.

-

Protonation and Dealkylation : Subsequent protonation leads to the release of small molecules (e.g., dimethyl sulfide) and the formation of the final product.

C-H Functionalization

Recent advancements have enabled direct C-H functionalization of benzothiophenes, allowing for the introduction of various substituents without pre-functionalizing the aromatic ring. This method enhances the versatility of benzothiophene derivatives in pharmaceutical applications.

Regioselective Reactions

Regioselectivity in functionalization reactions is crucial for synthesizing specific benzothiophene derivatives with desired biological activities. Studies have shown that substituents on the aromatic ring can influence the reactivity and selectivity during electrophilic substitutions .

Biological Activities

Benzothiophenes, including 2-ethyl-7-methyl-1-benzothiophene, have been investigated for their biological properties:

-

Anticancer Activity : Certain benzothiophene derivatives exhibit potent anticancer effects against various cancer cell lines.

-

Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against bacterial and fungal pathogens.

特性

CAS番号 |

16587-43-2 |

|---|---|

分子式 |

C11H12S |

分子量 |

176.28 g/mol |

IUPAC名 |

2-ethyl-7-methyl-1-benzothiophene |

InChI |

InChI=1S/C11H12S/c1-3-10-7-9-6-4-5-8(2)11(9)12-10/h4-7H,3H2,1-2H3 |

InChIキー |

RVZQNRZFJUGDMH-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=CC=CC(=C2S1)C |

正規SMILES |

CCC1=CC2=CC=CC(=C2S1)C |

同義語 |

2-Ethyl-7-methylbenzo[b]thiophene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。